Cas no 1108-68-5 (Cinobufotalin)

Cinobufotalin 化学的及び物理的性質
名前と識別子
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- Cinobufotalin
- 14,15b-Epoxy-3b,5a,16b-trihydroxy-5b,20(22)-bufadienolide 16-acetate
- CINOBUFOTALIN(RG)
- 14,15-Epoxy-14H-cyclopenta[a]phenanthrene,bufa-20,22-dienolide deriv.
- 5beta-Hydroxycinobufagin
- cinobufatolin
- cinobufotalin venom toad
- Cinobufotlin
- Nsc90326
- Cinobufotalin std.
- 16β-Acetoxy-14,15β-epoxy-3β,5-dihydroxy-5β-bufa-20,22-dienolide
- 5β,20(22)-Bufadienolide-14,15β-epoxy-3β,5α,16β-triol 16-acetate
- 3β,5β-Dihydroxy-16β-acetoxy-14,15β-epoxy-5β-bufa-20,22-dienolide
- CS-3698
- 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate
- AMY40640
- (1R,2R,2aR,3aS,3bR,5aS,7S,9aR,9bS,11aR)-5a,7-dihydroxy-9a,11a-dimethyl-1-(2-oxo-2H-pyran-5-yl)hexadecahydronaphtho[1',2':6,7]indeno[1,7a-b]oxiren-2-yl acetate
- [(1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate
- Bufa-20,22-dienolide, 16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-, (3.beta.,5.beta.,15.beta.,16.beta.)-
- (3.BETA.,5.BETA.,15.BETA.,16.BETA.)-16-(ACETYLOXY)-14,15-EPOXY-3,5-DIHYDROXYBUFA-20,22-DIENOLIDE
- 14,15.BETA.-EPOXY-3.BETA.,5,16.BETA.-TRIHYDROXY-5.BETA.-BUFA-20,22-DIENOLIDE 16-ACETATE
- Q63409230
- L0QBZ37386
- SCHEMBL643121
- MFCD28396383
- DTXSID101026581
- UNII-L0QBZ37386
- CINOBUFOTALIN [MI]
- 1108-68-5
- AKOS030526073
- Cinobufagin metabolite m-2
- CHEMBL517341
- NSC-90326
- AS-77576
- CINOBUFOTALIN [WHO-DD]
- HY-N0880
- 5.beta.-Bufa-20, 14,15.beta.-epoxy-3.beta.,5,16.beta.-trihydroxy-, 16-acetate
- NSC 90326
- Bufa-20, 16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-, (3.beta.,5.beta.,15.beta.,16.beta.)-
- Bufa-20,22-dienolide, 16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-, (3beta,5beta,15beta,16beta)-
- Cinobufotalin, 98%, from animal extracts
- Bufa-20,22-dienolide, 16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-, (3beta,5beta,15beta,16beta)-(9CI)
- (1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-DIHYDROXY-7,11-DIMETHYL-6-(6-OXOPYRAN-3-YL)-3-OXAPENTACYCLO[8.8.0.0(2),?.0(2),?.0(1)(1),(1)?]OCTADECAN-5-YL ACETATE
- 14,16-Dihydroxy-7,11-dimethyl-6-(2-oxo-2H-pyran-5-yl)-3-oxapentacyclo[8.8.0.0,.0,.0,]octadecan-5-yl acetic acid
- Cinobufotalin?
- 14,16-Dihydroxy-7,11-dimethyl-6-(2-oxo-2H-pyran-5-yl)-3-oxapentacyclo(8.8.0.0,.0,.0,)octadecan-5-yl acetic acid
- 5b,20(22)-Bufadienolide-14,15b-epoxy-3b,5a,16b-triol 16-Acetate
- 3beta,5beta-dihydroxy-16beta-acetoxy-14beta,15beta-epoxy-bufa-20,22-dienolide
- ((1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo(8.8.0.02,4.02,7.011,16)octadecan-5-yl) acetate
- 14,15BETA-EPOXY-3BETA,5,16BETA-TRIHYDROXY-5BETA-BUFA-20,22-DIENOLIDE 16-ACETATE
- (3BETA,5BETA,15BETA,16BETA)-16-(ACETYLOXY)-14,15-EPOXY-3,5-DIHYDROXYBUFA-20,22-DIENOLIDE
- (3ss,5ss,15ss,16ss)-16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-bufa-20,22-dienolide
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- MDL: MFCD28396383
- インチ: 1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3/t16?,17-,18+,20?,21?,22?,23+,24+,25-,26+/m0/s1
- InChIKey: KBKUJJFDSHBPPA-PMULFBEUSA-N
- ほほえんだ: O1C2([H])C([H])(C([H])(C3=C([H])OC(C([H])=C3[H])=O)[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@]4([H])[C@@]5(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C([H])([H])[C@]5(C([H])([H])C([H])([H])[C@@]4([H])[C@]132)O[H])O[H])OC(C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 458.230453g/mol
- ひょうめんでんか: 0
- XLogP3: 2.1
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 回転可能化学結合数: 3
- どういたいしつりょう: 458.230453g/mol
- 単一同位体質量: 458.230453g/mol
- 水素結合トポロジー分子極性表面積: 106Ų
- 重原子数: 33
- 複雑さ: 972
- 同位体原子数: 0
- 原子立体中心数の決定: 10
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 458.5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 259-262°
- ふってん: 627.3±55.0 °C at 760 mmHg
- フラッシュポイント: 210.7±25.0 °C
- 屈折率: 1.611
- PSA: 109.50000
- LogP: 2.91480
- ようかいせい: 未確定
- ひせんこうど: D20 +11°
Cinobufotalin セキュリティ情報
- シグナルワード:Danger
- 危害声明: H300-H310-H330
- 警告文: P260-P264-P280-P284-P302+P350-P310
- 危険物輸送番号:UN 2811
- WGKドイツ:3
- 危険カテゴリコード: R26/27/28
- セキュリティの説明: S22; S36/37/39; S45
- RTECS番号:EI2991000
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危険物標識:
- 危険レベル:6.1(a)
- リスク用語:R26/27/28
- 危険レベル:6.1
- 包装等級:II
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 包装グループ:Ⅰ
Cinobufotalin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4A2399-2 mg |
Cinobufotalin |
1108-68-5 | 99.94% | 2mg |
¥543.00 | 2022-04-26 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2853-20mg |
Cinobufotalin |
1108-68-5 | ≥98% | 20mg |
¥2800元 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4A2399-25 mg |
Cinobufotalin |
1108-68-5 | 99.94% | 25mg |
¥2370.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4A2399-50 mg |
Cinobufotalin |
1108-68-5 | 99.94% | 50mg |
¥3555.00 | 2022-04-26 | |
abcr | AB493814-100 mg |
Cinobufotalin; . |
1108-68-5 | 100MG |
€984.50 | 2023-07-10 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4A2399-100 mg |
Cinobufotalin |
1108-68-5 | 99.94% | 100MG |
¥5332.00 | 2022-04-26 | |
TRC | C475503-25mg |
Cinobufotalin |
1108-68-5 | 25mg |
$356.00 | 2023-05-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032630-5mg |
Cinobufotalin |
1108-68-5 | 98% | 5mg |
¥1037 | 2024-05-26 | |
TRC | C475503-10mg |
Cinobufotalin |
1108-68-5 | 10mg |
$ 178.00 | 2023-09-08 | ||
ChemFaces | CFN90137-20mg |
Cinobufotalin |
1108-68-5 | >=98% | 20mg |
$338 | 2023-09-19 |
Cinobufotalin 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Bufanolides and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bufanolides and derivatives
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Reference Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Cinobufotalinに関する追加情報
Recent Advances in Cinobufotalin (1108-68-5) Research: A Comprehensive Review
Cinobufotalin (CAS: 1108-68-5), a bioactive bufadienolide compound derived from toad venom, has recently gained significant attention in chemical biology and pharmaceutical research. This steroid-like molecule exhibits a unique chemical structure characterized by a six-membered lactone ring, which contributes to its potent biological activities. Emerging studies in 2023-2024 have substantially expanded our understanding of its molecular mechanisms and therapeutic potential, particularly in oncology and immunomodulation.
Recent pharmacological investigations have revealed that Cinobufotalin exerts its anti-tumor effects through multiple pathways. A 2024 study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit the PI3K/AKT/mTOR signaling cascade with an IC50 of 0.78 μM in hepatocellular carcinoma cells. The compound shows remarkable selectivity, preferentially accumulating in tumor tissues (tumor-to-normal tissue ratio of 5.2:1) while maintaining relatively low systemic toxicity. Structural-activity relationship (SAR) studies have identified the C-14 hydroxyl group and α-pyrone ring as critical for its target binding affinity.
Innovative drug delivery approaches for Cinobufotalin have emerged as a key research focus. A breakthrough nanoparticle formulation developed by researchers at the Chinese Academy of Sciences achieved 92% encapsulation efficiency and extended plasma half-life from 2.3 to 8.7 hours. This advancement, published in ACS Nano (2023), addresses previous challenges regarding the compound's poor water solubility (0.12 mg/mL in PBS) and rapid clearance. The nanoformulation demonstrated enhanced tumor penetration, with a 3.4-fold increase in intratumoral concentration compared to the free drug in xenograft models.
Clinical trial data from Phase II studies (NCT05284448) revealed promising outcomes for Cinobufotalin in combination therapy. When administered with standard chemotherapy in advanced gastric cancer patients, the combination achieved a 38.6% objective response rate versus 22.1% for chemotherapy alone, with manageable grade 3-4 adverse events occurring in 28% of patients. These results, presented at the 2023 ASCO Annual Meeting, suggest Cinobufotalin's potential as a chemosensitizer.
Mechanistic studies have uncovered novel targets of Cinobufotalin beyond its known Na+/K+-ATPase inhibition. Cryo-EM structural analysis published in Nature Communications (2024) revealed its allosteric modulation of heat shock protein 90 (HSP90), disrupting client protein stabilization. This finding explains the compound's broad-spectrum effects on multiple oncogenic pathways. Additionally, mass spectrometry-based proteomics identified 37 significantly altered proteins in treated cancer cells, including downregulation of survivin and upregulation of BAX.
Despite these advances, challenges remain in Cinobufotalin development. Pharmacokinetic studies indicate significant inter-individual variability (45-68% CV in AUC), necessitating personalized dosing strategies. Ongoing research is exploring structure modifications to improve metabolic stability, with C-3 glycosylation derivatives showing 3-fold increased oral bioavailability in preclinical models. The scientific community anticipates Phase III trial results in 2025, which will further clarify Cinobufotalin's therapeutic position in the oncology landscape.

